Engineering Conformational Restraint: A Technical Guide to 4-(Methoxymethyl)piperidin-2-one in Drug Discovery
Engineering Conformational Restraint: A Technical Guide to 4-(Methoxymethyl)piperidin-2-one in Drug Discovery
Executive Summary
4-(Methoxymethyl)piperidin-2-one (CAS: 858263-30-6) is a highly versatile delta-lactam building block utilized extensively in modern medicinal chemistry[1][2]. The piperidin-2-one scaffold is a privileged structure found in numerous FDA-approved therapeutics, serving as a conformationally restricted bioisostere for peptide bonds and acyclic amides[3]. The strategic placement of a methoxymethyl ether at the C4 position introduces a unique vector for hydrogen bonding and lipophilicity tuning, making it an ideal starting point for hit-to-lead optimization campaigns.
Physicochemical Profiling & Structural Analysis
The rational design of drug candidates requires a deep understanding of the physicochemical properties of the underlying scaffolds. The methoxymethyl group in 4-(methoxymethyl)piperidin-2-one serves a dual purpose: the ether oxygen acts as a hydrogen bond acceptor (HBA), while the methyl group subtly increases the lipophilicity without violating Lipinski's Rule of Five.
Table 1: Physicochemical Properties of 4-(Methoxymethyl)piperidin-2-one
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 858263-30-6[1] | Unique chemical identifier for procurement and registry. |
| Molecular Formula | C7H13NO2[2] | Dictates the fundamental atomic composition. |
| Molecular Weight | 143.18 g/mol [1] | Low MW ensures high ligand efficiency (LE) during fragment-based drug discovery (FBDD). |
| H-Bond Donors (HBD) | 1 (Lactam NH) | Crucial for anchoring the scaffold to kinase hinge regions or protease active sites. |
| H-Bond Acceptors (HBA) | 2 (Carbonyl O, Ether O) | Facilitates interactions with water networks or target backbone amides. |
| Polar Surface Area | ~38.3 Ų | Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration. |
Synthetic Methodology & Mechanistic Insights
The synthesis of 4-(methoxymethyl)piperidin-2-one typically proceeds via the saponification and subsequent thermal decarboxylation of its precursor, 4-methoxymethyl-2-oxo-piperidine-3-carboxylic acid ethyl ester (CAS: 99190-03-1)[4][5].
Mechanistic Causality: The choice of potassium hydroxide (KOH) in an aqueous ethanol system is critical[2]. Ethanol ensures the complete solvation of the lipophilic ester precursor, while the hydroxide ion performs a nucleophilic acyl substitution at the sterically hindered C3-ester carbonyl. Following saponification, strict acidification (pH ~2) is required to protonate the intermediate carboxylate. This protonation is non-negotiable; it establishes the hydrogen-bonded, six-membered transition state necessary for the subsequent thermal extrusion of carbon dioxide (decarboxylation)[5].
Step-by-Step Protocol: Saponification & Decarboxylation
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Reagent Preparation: Dissolve 10 mmol of 4-methoxymethyl-2-oxo-piperidine-3-carboxylic acid ethyl ester in 20 mL of a 1:1 mixture of absolute ethanol and deionized water[4].
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Saponification: Add 15 mmol of KOH pellets to the solution. Stir the reaction mixture at 60 °C for 2 hours.
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Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with iodine). The disappearance of the high-Rf ester spot confirms complete conversion to the carboxylate salt.
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Acidification: Cool the mixture to 0 °C using an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0. Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate 3-carboxylic acid.
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Thermal Decarboxylation: Transfer the neat intermediate to a round-bottom flask equipped with a reflux condenser. Heat the flask to 150 °C under a nitrogen atmosphere for 1 hour. The evolution of CO2 gas will be visually apparent.
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Purification: Cool the residue and purify via flash column chromatography (silica gel, eluting with a gradient of Hexanes:Ethyl Acetate) to isolate the pure 4-(methoxymethyl)piperidin-2-one[2].
Caption: Synthetic workflow for 4-(Methoxymethyl)piperidin-2-one via saponification and decarboxylation.
Pharmacophore Applications in Drug Discovery
The piperidine and piperidin-2-one scaffolds are cornerstones in modern drug discovery[3]. They are frequently employed to rigidify flexible alkyl chains, thereby reducing the entropic penalty upon target binding. For instance, piperidin-2-one derivatives have been successfully utilized as potent c-Met kinase inhibitors and factor Xa inhibitors[6].
The 4-(methoxymethyl) substitution provides a distinct advantage. During scaffold hopping or lead optimization, the methoxymethyl group can occupy specific hydrophobic pockets while maintaining a hydrogen-bonding interaction with the target protein's backbone via the ether oxygen. Furthermore, the lactam nitrogen (NH) can be readily functionalized via Buchwald-Hartwig cross-coupling or standard N-alkylation to introduce diverse aryl or alkyl appendages, expanding the chemical space[6][7].
Caption: Pharmacophore mapping and lead optimization workflow for piperidin-2-one derivatives.
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized batch, a self-validating analytical workflow must be strictly adhered to before utilizing the compound in biological assays.
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Causality: The acidic mobile phase ensures the protonation of the lactam, providing a clear[M+H]+ ion peak at m/z 144.2. The chromatographic retention time confirms the absence of the highly polar intermediate carboxylic acid.
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1H NMR (Nuclear Magnetic Resonance, 400 MHz, CDCl3):
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Validation Markers: Look for a distinct singlet at ~3.3 ppm corresponding to the methoxy (-OCH3) protons. The broad singlet for the lactam NH should appear around 6.0-6.5 ppm. The absence of a quartet at ~4.1 ppm and a triplet at ~1.2 ppm confirms the complete removal of the ethyl ester group from the starting material.
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References
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Title: 4-methoxymethyl-piperidin-2-one - CAS号858263-30-6 - 摩熵化学 Source: molaid.com URL: [Link]
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Title: 4-methoxymethyl-2-oxo-piperidine-3-carboxylic acid ethyl ester | 99190-03-1 - 摩熵化学 Source: molaid.com URL: [Link]
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Title: Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: nih.gov URL: [Link]
Sources
- 1. CAS: 858263-30-6 | CymitQuimica [cymitquimica.com]
- 2. 4-methoxymethyl-piperidin-2-one - CAS号 858263-30-6 - 摩熵化学 [molaid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-methoxymethyl-2-oxo-piperidine-3-carboxylic acid ethyl ester - CAS号 99190-03-1 - 摩熵化学 [molaid.com]
- 5. 4-methoxymethyl-2-oxo-piperidine-3-carboxylic acid ethyl ester - CAS号 99190-03-1 - 摩熵化学 [molaid.com]
- 6. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
